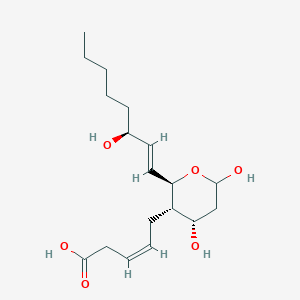

2,3-Dinor thromboxane B2

描述

2,3-二去甲血栓烷B2是血栓烷B2的重要尿液代谢产物,血栓烷B2是血栓烷A2代谢的产物。血栓烷A2是一种强效的血管收缩剂和血小板聚集促进剂,在止血中发挥着至关重要的作用。2,3-二去甲血栓烷B2常被用作生物标志物,用于体内监测血栓烷A2的合成 .

准备方法

合成路线和反应条件: 2,3-二去甲血栓烷B2的合成通常涉及血栓烷B2的代谢转化。血栓烷B2从聚集的血小板中大量释放,并在循环过程中发生代谢转化,生成11-脱氢血栓烷B2和2,3-二去甲血栓烷B2 。这种转化的反应条件是生理性的,在人体内自然发生。

工业生产方法: 由于2,3-二去甲血栓烷B2作为代谢产物天然存在,因此工业生产并不常见。出于研究目的,它可以在实验室中以血栓烷B2为起始原料,采用特定的酶促反应来实现所需的转化 .

化学反应分析

Chemical Stability and Degradation

- Hydrolysis : TXA₂ (t₁/₂ = 30 seconds) spontaneously hydrolyzes to TXB₂, which is chemically stable .

- Enzymatic Degradation : TXB₂ is further metabolized to 2,3-dn-TXB₂ and 11-dehydro-TXB₂, both detectable in urine .

- In Vivo Half-Life : TXB₂ has a plasma half-life of ~7 minutes, necessitating rapid enzymatic conversion to urinary metabolites .

Analytical Detection Methods

2,3-dn-TXB₂ is quantified using high-sensitivity assays:

Immunoassays

- Arbor Assays DetectX® : Detects TXB₂ with 11.2 pg/mL sensitivity. Cross-reactivity:

- R&D Systems ELISA : Specificity confirmed for 2,3-dn-TXB₂ (1.7% cross-reactivity) and related eicosanoids .

Mass Spectrometry

- GC-MS/LC-MS : Gold standard for quantifying 2,3-dn-TXB₂ in urine, achieving picogram-level precision .

Platelet Activation Biomarker

- Cardiovascular Disease : Elevated urinary 2,3-dn-TXB₂ correlates with platelet activation in acute coronary syndromes .

- Cyclosporine Nephrotoxicity : Rats treated with cyclosporine A showed a 2.5-fold increase in urinary 2,3-dn-TXB₂, reflecting intrarenal platelet activation .

Tobacco Use

- Smokers switching to non-combustible products exhibited reduced urinary 2,3-dn-TXB₂ levels, indicating decreased platelet activation .

Atherogenesis Models

- Murine studies linked elevated 2,3-dn-TXB₂ to increased thromboxane biosynthesis in atherosclerosis, highlighting its prothrombotic role .

Structural and Functional Insights

- Molecular Formula : C₁₈H₃₀O₆ (MW: 342.4 g/mol) .

- Stereochemistry : Retains the TXB₂ hemiacetal ring structure but lacks two methylene groups due to β-oxidation .

Regulatory and Pharmacological Implications

科学研究应用

Biomarker for Thromboxane Synthesis

Clinical Significance:

2,3-d-TXB2 is primarily utilized as a biomarker for thromboxane A2 (TXA2) synthesis in vivo. Its measurement provides insights into platelet activation and vascular function. Elevated levels of 2,3-d-TXB2 in urine correlate with increased TXA2 production, which is essential for understanding thrombotic events and cardiovascular diseases .

Measurement Techniques:

Recent advancements in analytical methods have enhanced the detection of 2,3-d-TXB2. For instance, a study reported the use of bonded-phase phenylboronic acid columns combined with gas chromatography-mass spectrometry (GC-MS) to quantify urinary levels of 2,3-d-TXB2 at low concentrations (picogram/milliliter range) . This non-invasive approach allows for detailed studies on thromboxane metabolism and its implications in human health.

Role in Cardiovascular Research

Ischemic Stroke Studies:

Research indicates that 2,3-d-TXB2 plays a role in ischemic stroke pathophysiology. Elevated levels of thromboxanes are associated with increased platelet aggregation and vascular inflammation, contributing to stroke risk . By measuring 2,3-d-TXB2 levels, researchers can assess the efficacy of treatments aimed at reducing thromboxane synthesis and preventing ischemic events.

Case Study Insights:

A systematic review highlighted the importance of monitoring urinary 11-dehydro-thromboxane B2 alongside 2,3-d-TXB2 as predictors of cardiovascular outcomes in patients with acute myocardial infarction . These biomarkers can guide therapeutic strategies and improve patient management.

Tobacco Harm Reduction

Biomarkers of Potential Harm (BoPH):

In tobacco research, 2,3-d-TXB2 has emerged as a critical biomarker for evaluating the harm-reduction potential of modified risk tobacco products (MRTPs). A study demonstrated that switching from combustible tobacco products to noncombustible alternatives or abstinence significantly reduced urinary levels of 2,3-d-TXB2 . This finding suggests that monitoring this metabolite can help assess the short-term effects of tobacco product switching on cardiovascular health.

Regulatory Implications:

The ability to measure 2,3-d-TXB2 effectively provides regulatory bodies with a tool to evaluate the safety and efficacy of new tobacco products. By establishing a correlation between reduced levels of this biomarker and decreased cardiovascular risk, manufacturers can support claims regarding the harm-reducing potential of their products .

Summary Table of Applications

| Application Area | Description | Measurement Techniques | Clinical Relevance |

|---|---|---|---|

| Thromboxane Synthesis | Biomarker for TXA2 synthesis; indicates platelet activation | GC-MS with phenylboronic acid columns | Insights into thrombotic events and cardiovascular diseases |

| Cardiovascular Research | Role in ischemic stroke pathophysiology; predictor for treatment outcomes | Urinary analysis of 11-dehydro-TXB2 & 2,3-d-TXB2 | Guides therapeutic strategies for stroke prevention |

| Tobacco Harm Reduction | Evaluates harm-reduction potential of MRTPs | Urinary biomarker analysis | Assesses short-term effects on cardiovascular health |

作用机制

2,3-二去甲血栓烷B2本身不表现出显著的生物学效应。相反,它充当血栓烷A2的稳定代谢产物,血栓烷A2是一种强效的血管收缩剂和血小板聚集促进剂 。血栓烷A2通过与血小板和血管平滑肌细胞上的血栓烷受体结合来发挥作用,从而导致血小板激活和血管收缩 。尿液中2,3-二去甲血栓烷B2的测量提供了对体内血栓烷A2合成和活性的间接评估 .

相似化合物的比较

类似化合物:

- 血栓烷B2

- 11-脱氢血栓烷B2

- 血栓烷A2

比较: 2,3-二去甲血栓烷B2在其相关化合物中具有独特的性质,因为它是一种稳定的尿液代谢产物,使其成为血栓烷A2合成的可靠生物标志物 。血栓烷B2和11-脱氢血栓烷B2也是血栓烷A2的代谢产物,但它们不太稳定,更容易受到血栓烷A2合成急性变化的影响 。血栓烷A2本身高度不稳定,迅速转化为血栓烷B2和其他代谢产物 .

生物活性

2,3-Dinor thromboxane B2 (2,3-d-TXB2) is a significant metabolite of thromboxane A2 (TXA2), a potent lipid mediator involved in various physiological and pathological processes, particularly in hemostasis and inflammation. This article provides a detailed overview of the biological activity of 2,3-d-TXB2, focusing on its role as a biomarker in disease states, its synthesis and metabolism, and its implications in clinical research.

Synthesis and Metabolism

Thromboxane A2 is synthesized from arachidonic acid via the action of cyclooxygenase enzymes (COX). Once formed, TXA2 is rapidly converted to 2,3-d-TXB2 through hydrolysis. The measurement of urinary excretion levels of 2,3-d-TXB2 serves as an indirect indicator of TXA2 production in vivo. Studies have demonstrated that urinary levels of 2,3-d-TXB2 can reflect the extent of platelet activation and vascular injury.

Role as a Biomarker

-

Tobacco Use and Harm Reduction :

- A study indicated that urinary levels of 2,3-d-TXB2 can discriminate between smokers who switched to non-combustible tobacco products and those who continued using combustible products. The reduction in 2,3-d-TXB2 levels was associated with decreased platelet activation and inflammation, suggesting its potential utility as a biomarker for assessing harm reduction in tobacco product-switching studies .

-

Cardiovascular Events :

- Transient increases in urinary excretion of 2,3-d-TXB2 have been observed in patients experiencing acute coronary syndromes. This elevation is interpreted as a reflection of enhanced thromboxane biosynthesis during acute ischemic events . The correlation between increased levels of 2,3-d-TXB2 and the severity of cardiovascular conditions highlights its potential role in risk stratification.

-

Kidney Function :

- In animal models treated with cyclosporine A (CsA), there was a significant increase in urinary excretion of both TXB2 and 2,3-d-TXB2. This elevation was linked to reduced glomerular filtration rates (GFR), suggesting that enhanced thromboxane synthesis may contribute to renal dysfunction observed in CsA-treated subjects .

Clinical Implications

The biological activity of 2,3-d-TXB2 extends beyond mere biomarker status; it plays a role in various clinical conditions:

- Platelet Activation : Elevated levels are indicative of increased platelet activation, which is critical in conditions like thrombosis and stroke.

- Inflammation : As a mediator of inflammatory responses, 2,3-d-TXB2 contributes to the pathophysiology of inflammatory diseases.

- Therapeutic Monitoring : Monitoring levels can be useful in evaluating the effectiveness of antiplatelet therapies such as aspirin.

Case Studies

-

Acute Coronary Syndromes :

- A cohort study analyzed the urinary excretion of 2,3-d-TXB2 among patients with acute coronary syndromes. Results showed that patients with higher excretion levels had worse clinical outcomes compared to those with normal levels. This suggests that monitoring 2,3-d-TXB2 could provide insights into patient prognosis .

- Kidney Transplant Recipients :

Data Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Tobacco Switching | Reduced urinary 2,3-d-TXB2 after switching | Biomarker for assessing harm reduction |

| Acute Coronary Syndromes | Increased excretion correlates with severity | Potential prognostic marker |

| Cyclosporine A Treatment | Elevated levels linked to reduced GFR | Indicator for renal dysfunction |

属性

IUPAC Name |

(Z)-5-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHNVFKNIJQTQF-JORIIADHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)C/C=C\CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317171 | |

| Record name | 2,3-Dinor-TXB2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63250-09-9 | |

| Record name | 2,3-Dinor-TXB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinor-TXB2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。